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Compound of Interest

Compound Name: 4-Methyl-2-pentene

Cat. No.: B213027

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral information for (Z)-4-
methyl-2-pentene, a key aliphatic hydrocarbon. The document details its mass spectrometry,
13C Nuclear Magnetic Resonance (NMR), and *H NMR spectral data, offering insights for its
identification and characterization in complex mixtures.

Spectroscopic Data

The following sections present the core spectral data for (Z)-4-methyl-2-pentene, organized
for clarity and comparative analysis.

Mass Spectrometry (MS)

The mass spectrum of (Z)-4-methyl-2-pentene is characterized by a molecular ion peak
corresponding to its molecular weight and a series of fragment ions that provide structural
information. The data presented below was obtained from the National Institute of Standards
and Technology (NIST) database.
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Mass-to-Charge Ratio

(miz) Relative Intensity (%) Putative Fragment
84 25 [CeH12]* (Molecular lon)
69 80 [CsHo]*

56 15 [CaHs]*

55 30 [CaH7]*

43 40 [CsH7]*

42 60 [C3He]*

41 100 [C3Hs]*

39 85 [CsHs]*

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic
molecules. The following tables summarize the 13C and *H NMR spectral data for (Z)-4-methyl-
2-pentene.

13C Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (8) ppm Carbon Atom Assignment
133.2 C3

123.9 Cc2

28.1 Cc4

22.8 C5, C5'

12.1 C1l

1H Nuclear Magnetic Resonance (NMR) Data[1]
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Chemical Shift () o Coupling Constant ]
Multiplicity Proton Assignment
ppm (J) Hz
Doublet of Quartets
531 10.8, 1.6 H2
(da)
Doublet of Quartets
5.21 10.8, 6.2 H3
(da)
2.62 Multiplet - H4
1.61 Doublet 1.6 H1
0.94 Doublet 6.8 H5, H5'

Experimental Protocols

The spectral data presented in this guide are typically acquired using standard analytical
instrumentation and methodologies. Below are generalized protocols for the acquisition of
mass spectrometry and NMR data for a volatile alkene like (Z)-4-methyl-2-pentene.

Mass Spectrometry (Electron lonization)

Objective: To obtain the mass spectrum of (Z2)-4-methyl-2-pentene, identifying the molecular
ion and characteristic fragment ions.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an
electron ionization (EIl) source.

Methodology:

o Sample Introduction: A dilute solution of (Z)-4-methyl-2-pentene in a volatile solvent (e.g.,
dichloromethane or hexane) is injected into the gas chromatograph.

o Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g.,
helium) through a capillary column (e.g., a non-polar column like DB-5ms) to separate it from
any impurities. The oven temperature is programmed to ensure good separation and peak
shape.
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« lonization: As the analyte elutes from the GC column, it enters the ion source of the mass
spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV),
causing the molecule to lose an electron and form a positively charged molecular ion ([M]*e).

o Fragmentation: The high energy of the ionization process causes the molecular ion to
fragment into smaller, characteristic charged ions and neutral radicals.

o Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a
quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge
ratio (m/z).

o Detection: A detector records the abundance of each ion at a specific m/z value, generating
a mass spectrum.

'H and **C NMR Spectroscopy

Objective: To obtain high-resolution *H and *3C NMR spectra of (Z)-4-methyl-2-pentene to
determine its chemical structure.

Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz
or higher).

Methodology:

o Sample Preparation: A small amount of (Z2)-4-methyl-2-pentene (typically 5-10 mg) is
dissolved in a deuterated solvent (e.g., chloroform-d, CDCIs) in a standard 5 mm NMR tube.
A small amount of tetramethylsilane (TMS) is added as an internal standard (6 0.00 ppm).

e Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is
locked onto the deuterium signal of the solvent, and the field homogeneity is optimized
(shimming) to achieve sharp spectral lines.

» 'H NMR Acquisition: A standard one-pulse *H NMR experiment is performed. A short
radiofrequency pulse excites the protons, and the resulting free induction decay (FID) signal
is recorded. The acquisition time is typically a few seconds, and multiple scans are averaged
to improve the signal-to-noise ratio.
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e 13C NMR Acquisition: A proton-decoupled 3C NMR experiment is performed. This involves
irradiating the protons with a broad range of radio frequencies while acquiring the 13C
spectrum. This decouples the protons from the carbons, resulting in a spectrum with single
lines for each unique carbon atom, which simplifies the spectrum and enhances the signal.
Due to the low natural abundance of 13C, a larger number of scans and a longer acquisition
time are typically required compared to *H NMR.

o Data Processing: The acquired FIDs for both *H and 13C spectra are processed using a
Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The
spectra are then phased and baseline-corrected. The chemical shifts are referenced to the
TMS signal.

Data Interpretation and Structural Elucidation

The combined spectral data provides a definitive identification of (Z)-4-methyl-2-pentene. The
following diagram illustrates the logical workflow for interpreting the spectral data to confirm the

molecular structure.
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Caption: Logical workflow for the structural elucidation of (Z)-4-methyl-2-pentene using MS
and NMR data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectral Analysis of (Z)-4-methyl-2-pentene: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b213027#spectral-information-for-z-4-methyl-2-
pentene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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